molecular formula C19H22O B1360621 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone CAS No. 898754-84-2

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Cat. No. B1360621
CAS RN: 898754-84-2
M. Wt: 266.4 g/mol
InChI Key: RKXNIDAZVHZGMK-UHFFFAOYSA-N
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Description

“2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C19H22O . It has a molecular weight of 266.38 . The IUPAC name for this compound is 1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)-1-propanone .


Molecular Structure Analysis

The InChI code for “2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone” is 1S/C19H22O/c1-13-7-6-10-18(16(13)4)19(20)12-11-17-14(2)8-5-9-15(17)3/h5-10H,11-12H2,1-4H3 . This code represents the molecular structure of the compound, indicating that it contains 19 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Copolymerization and Polymer Synthesis

One significant application of 2,6-dimethylphenol, a related compound to 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, is in the field of copolymerization and polymer synthesis. Studies have demonstrated the preparation of telechelics through oxidative coupling copolymerization of 2,6-dimethylphenol with other compounds, resulting in products like poly(2,6-dimethyl-1,4-phenylene oxide) carrying hydroxyl end groups (Wei, Challa, & Reedijk, 1991). This process is significant for developing high-performance thermoplastics and other polymer materials.

Oxidation Studies

Research has also explored the thermal and photochemical oxidation of 2,6-dimethylphenyl phenyl ether, a model for poly(2,6-dimethyl-1,4-phenylene oxide). These studies help understand the degradation and stability of these polymer materials under different environmental conditions (Jerussi, 1971).

Catalysis and Reaction Mechanisms

Further research includes the use of thiophene-containing dinucleating ligands for the copper-catalyzed oxidative coupling of 2,6-dimethylphenol. This area of study is crucial for understanding the catalytic activities and reaction mechanisms involved in polymer synthesis (Huisman, Koval, Gamez, & Reedijk, 2006).

Advanced Material Development

Studies also focus on synthesizing photosensitive and thermosetting polymers based on poly(2,6-dimethylphenol) variants. This research is pivotal in developing advanced materials for various industrial applications, including electronics and coatings (Matsumoto, Shibasaki, Ando, & Ueda, 2005).

Environmental Applications

Research on the biodegradation of 2,6-dimethylphenol, an important plastic monomer, by specific bacteria like Mycobacterium neoaurum highlights the environmental aspects of managing plastic waste and pollution (Ji, Zhang, Liu, Zhu, & Yan, 2019). This research is crucial for environmental sustainability and pollution control.

Mechanism of Action

The mechanism of action for “2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone” is not available in the search results. The mechanism of action for a chemical compound typically refers to how it interacts with other molecules at the molecular level .

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-8-9-18(16(4)12-13)19(20)11-10-17-14(2)6-5-7-15(17)3/h5-9,12H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXNIDAZVHZGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=C(C=CC=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644791
Record name 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898754-84-2
Record name 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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